molecular formula C8H16ClNO4 B14549498 (3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride CAS No. 62062-61-7

(3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride

Cat. No.: B14549498
CAS No.: 62062-61-7
M. Wt: 225.67 g/mol
InChI Key: NWGZCSSMNJJLEX-RGMNGODLSA-N
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Description

(3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives and amino compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride include other amino acids and butanoic acid derivatives with different substituents or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can exhibit unique reactivity and interactions compared to other similar compounds.

Properties

CAS No.

62062-61-7

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

(3S)-3-amino-4-butoxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c1-2-3-4-13-8(12)6(9)5-7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m0./s1

InChI Key

NWGZCSSMNJJLEX-RGMNGODLSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](CC(=O)O)N.Cl

Canonical SMILES

CCCCOC(=O)C(CC(=O)O)N.Cl

Origin of Product

United States

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